4-Methyloctane
Overview
Description
4-Methyloctane is a clear, colorless, watery, flammable liquid with a faint hydrocarbon odor resembling gasoline or similarly structured alkanes .
Synthesis Analysis
The synthesis of this compound involves several steps. The reaction conditions include a temperature of 20°C under a pressure of 760.051 Torr, and the use of an electric arc .Molecular Structure Analysis
The molecular formula of this compound is C9H20, and its molecular weight is 128.26 . The structure of this compound can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
This compound has a density of 0.7±0.1 g/cm3, a boiling point of 141.6±7.0 °C at 760 mmHg, and a vapor pressure of 7.3±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 36.3±0.8 kJ/mol, a flash point of 24.2±11.4 °C, and an index of refraction of 1.407 .Scientific Research Applications
Solubility Analysis Using Graph Polynomials
Jäntschi, Bolboacă, and Furdui (2009) explored the application of graph polynomials in analyzing the solubility of nonane isomers, including 4-methyloctane. They used various polynomials to model Henry's law constants for these compounds, revealing significant insights into their solubility characteristics (Jäntschi, Bolboacă, & Furdui, 2009).
Chiral Hydrocarbon Analysis for Astrobiology
Leseigneur et al. (2022) conducted research on acyclic saturated hydrocarbon enantiomers, including this compound. They used gas chromatography to resolve these enantiomers, which has implications for identifying potential biosignatures on planets like Mars (Leseigneur, Filippi, Baldovini, & Meierhenrich, 2022).
Chiral Saturated Hydrocarbon Synthesis
Fujita et al. (2007) and Kuwahara et al. (2010) explored the synthesis of chiral saturated hydrocarbons, such as 4-ethyl-4-methyloctane, a relative of this compound. These studies focused on determining the absolute configuration of these compounds using various spectroscopic methods, contributing to our understanding of chiral hydrocarbons (Fujita et al., 2007); (Kuwahara et al., 2010).
Tyrosinase Enzyme Behavior in Organic Solvents
Bru, Sánchez-Ferrer, and García-Carmona (1989) studied the behavior of the enzyme tyrosinase in organic solvents, using systems like isooctane-AOT-H2O. This research, involving reactions with 4-methylcatechol (related to this compound), provides insights into enzyme activity in non-aqueous environments (Bru, Sánchez-Ferrer, & García-Carmona, 1989).
Pheromone Synthesis for Pest Control
Ragoussis et al. (2007) synthesized 4-methyloctanoic acid, a compound related to this compound, as an aggregation pheromone for rhinoceros beetles. This research demonstrates the potential of such compounds in ecological and pest control applications (Ragoussis, Giannikopoulos, Skoka, & Grivas, 2007).
Enantioselective Adsorption in Aluminum-Substituted Zeolites
Caremans et al. (2010) studied the enantioselective adsorption characteristics of aluminum-substituted MFI zeolites using compounds like 4-ethyl-4-methyloctane. This research has implications for chiral separation processes and enantioseparation techniques (Caremans et al., 2010).
Mechanism of Action
Target of Action
4-Methyloctane is a branched alkane with the molecular formula C9H20 . It is a hydrocarbon and does not have a specific biological target due to its non-polar nature. It is primarily involved in chemical reactions rather than biological interactions.
Mode of Action
As a hydrocarbon, this compound does not interact directly with biological targets. Instead, it undergoes chemical reactions, particularly combustion. When completely combusted in air, this compound produces carbon dioxide and water vapor .
Biochemical Pathways
The primary biochemical pathway involving this compound is its degradation under methanogenic conditions. In a study, this compound (among other iso-alkanes) was used as a substrate for methanogenic degradation in production water from a high-temperature petroleum reservoir . The study suggested that branched alkanes like this compound are likely activated via the fumarate addition pathway in high-temperature petroleum reservoirs .
Pharmacokinetics
Its physical and chemical properties, such as its phase change data and henry’s law data, can be found in the nist chemistry webbook .
Result of Action
The primary result of this compound’s action is the production of energy through combustion, where it is converted into carbon dioxide and water vapor . In a biochemical context, its degradation under methanogenic conditions can contribute to the biodegradation of crude oil and the production of methane .
Safety and Hazards
4-Methyloctane is a flammable liquid and vapor. It may be fatal if swallowed and enters airways . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Biochemical Analysis
Biochemical Properties
4-Methyloctane has been shown to be involved in methanogenic degradation, a biochemical process that transforms branched alkanes into methane . This process involves the interaction of this compound with various enzymes and proteins, including those involved in the fumarate addition pathway .
Cellular Effects
In cellular processes, this compound has been shown to reduce the proliferation of leukemia cells and human macrophages . This suggests that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules. It is likely activated via fumarate addition in high-temperature petroleum reservoirs . This process involves the binding of this compound to enzymes, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Given its role in methanogenic degradation, it is likely that its effects on cellular function may change over time, depending on its stability and degradation .
Metabolic Pathways
This compound is involved in the metabolic pathway of methanogenic degradation . This pathway involves the interaction of this compound with enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
4-methyloctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-4-6-8-9(3)7-5-2/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGIHOCMZJUJNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862876 | |
Record name | 4-Methyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 4-Methyloctane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16243 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
6.83 [mmHg] | |
Record name | 4-Methyloctane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16243 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2216-34-4 | |
Record name | (±)-4-Methyloctane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2216-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyloctane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-METHYLOCTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23691 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyloctane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.989 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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